![molecular formula C15H19O5- B14367656 2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate CAS No. 92135-01-8](/img/structure/B14367656.png)
2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound features a benzoate group, which is a derivative of benzoic acid, and a hydroxy-methylhexyl group, which adds to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate typically involves the esterification reaction between benzoic acid and 5-hydroxy-5-methylhexanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The general steps are as follows:
- Mix benzoic acid and 5-hydroxy-5-methylhexanol in a suitable solvent, such as toluene.
- Add a catalytic amount of sulfuric acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and neutralize the acid with a base, such as sodium bicarbonate.
- Extract the ester with an organic solvent, such as diethyl ether.
- Purify the product by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger quantities of reactants. The process involves similar steps as the laboratory synthesis but is optimized for efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield benzoic acid and 5-hydroxy-5-methylhexanol.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Oxidation: Potassium permanganate or chromium trioxide, acidic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Hydrolysis: Benzoic acid and 5-hydroxy-5-methylhexanol.
Oxidation: 5-oxo-5-methylhexyl benzoate.
Reduction: 5-hydroxy-5-methylhexanol.
Wissenschaftliche Forschungsanwendungen
2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes due to its ester and hydroxy functional groups.
Medicine: Investigated for its potential use in drug delivery systems, where the ester bond can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and resins.
Wirkmechanismus
The mechanism of action of 2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate largely depends on its chemical structure. The ester bond can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases benzoic acid and 5-hydroxy-5-methylhexanol, which can then interact with various molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Another ester of benzoic acid, but with an ethyl group instead of a hydroxy-methylhexyl group.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group.
Isopropyl benzoate: An ester of benzoic acid with an isopropyl group.
Uniqueness
2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate is unique due to the presence of the hydroxy-methylhexyl group, which imparts different chemical and physical properties compared to simpler esters like ethyl or methyl benzoate. The hydroxy group allows for additional hydrogen bonding and reactivity, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
92135-01-8 |
|---|---|
Molekularformel |
C15H19O5- |
Molekulargewicht |
279.31 g/mol |
IUPAC-Name |
2-(5-hydroxy-5-methylhexoxy)carbonylbenzoate |
InChI |
InChI=1S/C15H20O5/c1-15(2,19)9-5-6-10-20-14(18)12-8-4-3-7-11(12)13(16)17/h3-4,7-8,19H,5-6,9-10H2,1-2H3,(H,16,17)/p-1 |
InChI-Schlüssel |
ZHHSNIPPSRKOKZ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(CCCCOC(=O)C1=CC=CC=C1C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


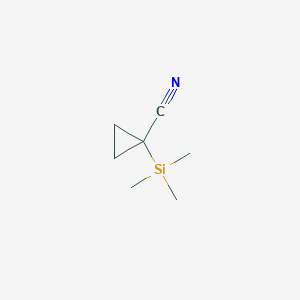
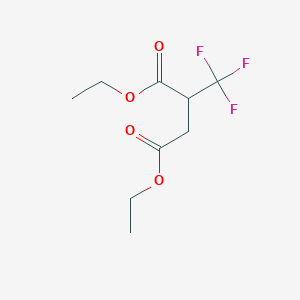
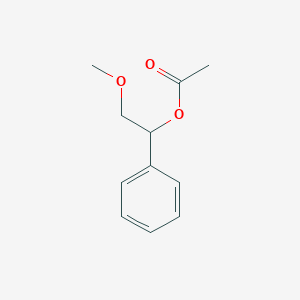
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)
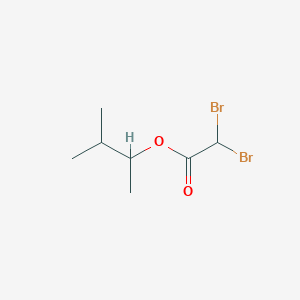


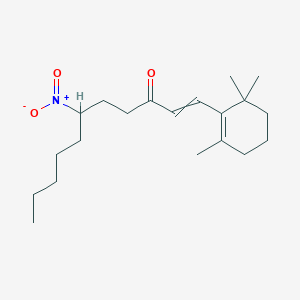
![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
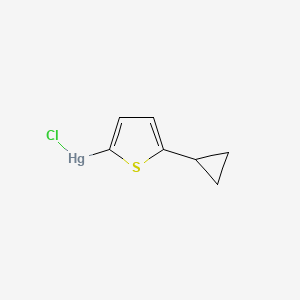
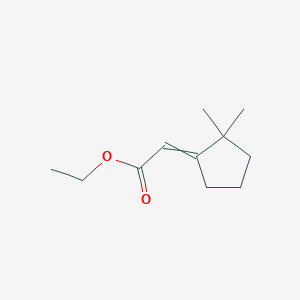
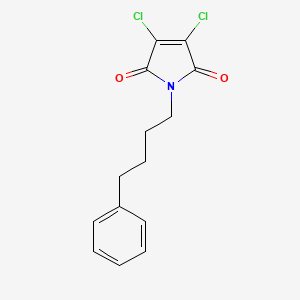
![(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-diyl)dimethanol](/img/structure/B14367677.png)
![3-[(E)-[[amino(methylsulfanyl)methylidene]hydrazinylidene]methyl]-2-hydroxybenzoic acid](/img/structure/B14367683.png)
